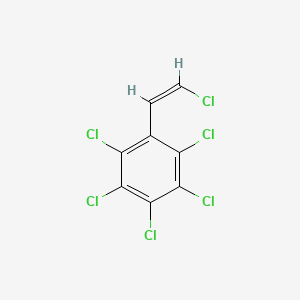
1,2,3,4,5-Pentachloro-6-((Z)-2-chloroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(z)-beta-2,3,4,5,6-hexachlorostyrene is a chlorinated aromatic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of six chlorine atoms attached to a styrene backbone, making it highly chlorinated and relatively stable.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (z)-beta-2,3,4,5,6-hexachlorostyrene typically involves the chlorination of styrene under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the styrene molecule.
Industrial Production Methods
In industrial settings, the production of (z)-beta-2,3,4,5,6-hexachlorostyrene follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of the compound. The industrial process also incorporates purification steps to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
(z)-beta-2,3,4,5,6-hexachlorostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Hydroxide ions, amines
Major Products
The major products formed from these reactions include chlorinated benzoic acids, less chlorinated derivatives, and substituted styrene compounds.
Scientific Research Applications
(z)-beta-2,3,4,5,6-hexachlorostyrene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chlorinated aromatic compounds and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (z)-beta-2,3,4,5,6-hexachlorostyrene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s high degree of chlorination allows it to form stable complexes with these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(z)-beta-2,3,4,5,6-pentachlorostyrene: Similar structure but with one less chlorine atom.
(z)-beta-2,3,4,5,6-tetrachlorostyrene: Similar structure but with two fewer chlorine atoms.
Uniqueness
(z)-beta-2,3,4,5,6-hexachlorostyrene is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. This high chlorination level makes it more stable and less reactive compared to its less chlorinated counterparts, allowing for specific applications in various fields.
Properties
CAS No. |
61128-00-5 |
|---|---|
Molecular Formula |
C8H2Cl6 |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-[(Z)-2-chloroethenyl]benzene |
InChI |
InChI=1S/C8H2Cl6/c9-2-1-3-4(10)6(12)8(14)7(13)5(3)11/h1-2H/b2-1- |
InChI Key |
FHYTVYKUXNWGBE-UPHRSURJSA-N |
Isomeric SMILES |
C(=C\Cl)\C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C(=CCl)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



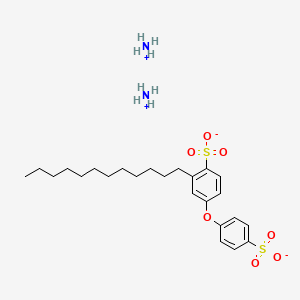
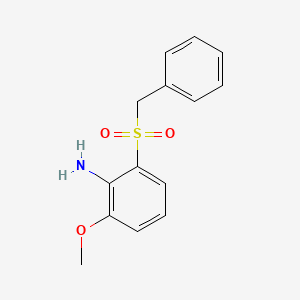
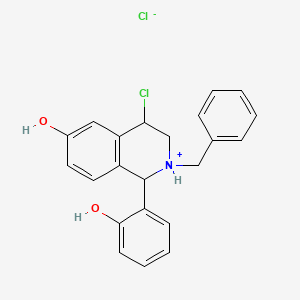
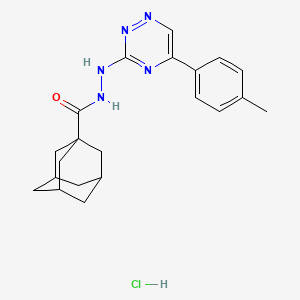
![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
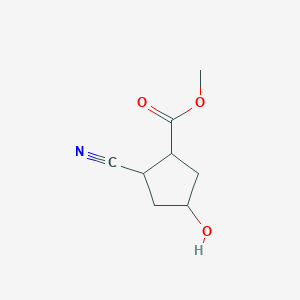

![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)
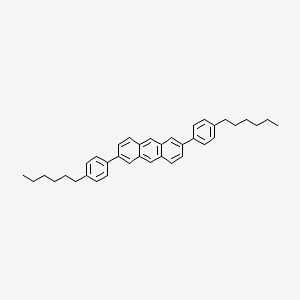
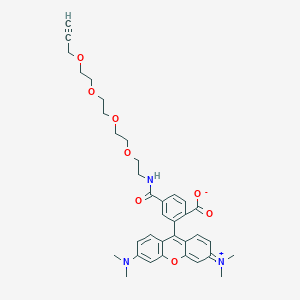

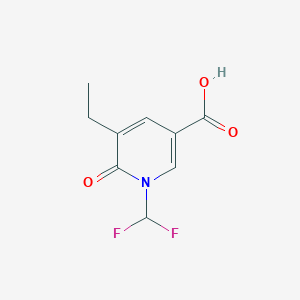
![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
